molecular formula C18H18N4O2S2 B15105455 N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B15105455
M. Wt: 386.5 g/mol
InChI Key: OYKVYSUGZIPODY-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrrole ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The pyrrole ring can be introduced via a condensation reaction with a suitable pyrrole precursor. The thiomorpholine moiety is then attached through a nucleophilic substitution reaction, followed by oxidation to introduce the oxo group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be further oxidized to introduce sulfoxide or sulfone functionalities.

    Reduction: The oxo group can be reduced to a hydroxyl group under mild conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution can be achieved using bases like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine moiety can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential bioactivity could lead to the development of new therapeutic agents for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide: This compound shares a similar core structure but differs in the substituents attached to the benzothiazole and pyrrole rings.

    2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Another related compound with a benzothiazole core and additional functional groups.

Uniqueness

N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of the thiomorpholine moiety, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-(2-oxo-2-thiomorpholin-4-ylethyl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C18H18N4O2S2/c23-16(21-7-9-25-10-8-21)12-19-17(24)13-3-4-14-15(11-13)26-18(20-14)22-5-1-2-6-22/h1-6,11H,7-10,12H2,(H,19,24)

InChI Key

OYKVYSUGZIPODY-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

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